N-(2-methoxyethyl)-3-[(8-quinolinylsulfonyl)amino]benzamide
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Overview
Description
N-(2-methoxyethyl)-3-[(8-quinolinylsulfonyl)amino]benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzamide core, substituted with a quinolinylsulfonyl group and a methoxyethyl side chain, which contribute to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyethyl)-3-[(8-quinolinylsulfonyl)amino]benzamide typically involves multiple steps, starting with the preparation of the benzamide core. One common method involves the reaction of 3-aminobenzamide with 8-quinolinesulfonyl chloride in the presence of a base such as triethylamine. This reaction forms the sulfonamide linkage. Subsequently, the methoxyethyl group is introduced via alkylation using 2-methoxyethyl bromide under basic conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyethyl)-3-[(8-quinolinylsulfonyl)amino]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxyethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The quinolinylsulfonyl group can be reduced to the corresponding amine.
Substitution: The benzamide core can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Electrophilic reagents like bromine or nitrating agents can be used under controlled conditions.
Major Products
Oxidation: Products include methoxyacetic acid or methoxyacetaldehyde.
Reduction: Products include the corresponding amine derivatives.
Substitution: Products include halogenated or nitrated benzamides.
Scientific Research Applications
N-(2-methoxyethyl)-3-[(8-quinolinylsulfonyl)amino]benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of N-(2-methoxyethyl)-3-[(8-quinolinylsulfonyl)amino]benzamide involves its interaction with molecular targets such as enzymes or receptors. The quinolinylsulfonyl group is known to bind to specific sites on proteins, potentially inhibiting their activity. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2-methoxyethyl)-2-[(8-quinolinylsulfonyl)amino]benzamide
- N-(2-methoxyethyl)-4-[(8-quinolinylsulfonyl)amino]benzamide
- N-(2-methoxyethyl)-3-[(7-quinolinylsulfonyl)amino]benzamide
Uniqueness
N-(2-methoxyethyl)-3-[(8-quinolinylsulfonyl)amino]benzamide is unique due to the specific positioning of the quinolinylsulfonyl group on the benzamide core. This positioning influences its chemical reactivity and biological activity, making it distinct from other similar compounds.
Properties
IUPAC Name |
N-(2-methoxyethyl)-3-(quinolin-8-ylsulfonylamino)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4S/c1-26-12-11-21-19(23)15-6-2-8-16(13-15)22-27(24,25)17-9-3-5-14-7-4-10-20-18(14)17/h2-10,13,22H,11-12H2,1H3,(H,21,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHUCBQYJMYJDOF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1=CC(=CC=C1)NS(=O)(=O)C2=CC=CC3=C2N=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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